N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a cyano group at position 3, and a 4-((2,6-dimethylmorpholino)sulfonyl)benzamide moiety at position 2. The structural complexity arises from the fused thiophene-pyridine ring system and the sulfonamide-linked morpholine group, which likely enhance its pharmacokinetic properties and target binding specificity.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S2/c1-19-15-32(16-20(2)36-19)38(34,35)23-10-8-22(9-11-23)27(33)30-28-25(14-29)24-12-13-31(18-26(24)37-28)17-21-6-4-3-5-7-21/h3-11,19-20H,12-13,15-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYVSFBUQKXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N4OS
- Molecular Weight : 324.44 g/mol
- CAS Number : 1092352-17-4
Research indicates that this compound exhibits selective inhibition of certain kinases, particularly within the mitogen-activated protein kinase (MAPK) family. It has shown promising results as an inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes including apoptosis and inflammation. The binding affinity to these kinases suggests a unique interaction mechanism that could be leveraged for therapeutic purposes .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Inhibition of JNK Kinases :
- Apoptotic Induction in Cancer Cells :
- Inflammation Modulation :
Safety and Toxicology
Safety data for this compound indicate it may pose certain risks:
It is crucial to conduct further toxicological studies to fully understand the safety profile before clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Tetrahydrothieno[2,3-c]pyridine Derivatives
- N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide (): This compound shares the tetrahydrothieno[2,3-c]pyridine core but differs in substituents: 6-Isopropyl group (vs. benzyl in the target compound), which reduces steric bulk. Carbamothioyl benzamide (vs. sulfonyl benzamide), introducing a sulfur atom that may alter hydrogen bonding or metabolic stability. No morpholine sulfonyl group, suggesting divergent pharmacokinetic profiles .
Thiazolo[3,2-a]pyrimidine Derivatives ():
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b):
These compounds feature a thiazolo-pyrimidine core with a fused thiophene ring. Key differences include:
Benzo[b]thieno[2,3-d]pyrimidines ():
- 3-Benzoyl-2-hydrazono-4-imino/oxo derivatives (6a–6d): These contain a benzo-thienopyrimidine core with benzoyl and hydrazono groups. Differences include: Larger fused aromatic system (benzene + thiophene + pyrimidine vs. thiophene + pyridine).
Functional Group Analysis
Sulfonamide vs. Carbamothioyl/Cyano Groups
- The target compound’s morpholino sulfonyl group enhances solubility via polar interactions, whereas carbamothioyl groups () may increase metabolic susceptibility due to sulfur oxidation.
- Cyano groups are present in both the target compound and thiazolo-pyrimidines (), suggesting shared electronic effects but divergent steric environments.
Benzyl vs. Isopropyl/Alkyl Substituents
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formulas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
